molecular formula C12H25BrO B1266633 12-Bromo-1-dodecanol CAS No. 3344-77-2

12-Bromo-1-dodecanol

Cat. No.: B1266633
CAS No.: 3344-77-2
M. Wt: 265.23 g/mol
InChI Key: ASIDMJNTHJYVQJ-UHFFFAOYSA-N
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Description

12-Bromo-1-dodecanol is an organic compound with the molecular formula C12H25BrO. It is a primary alcohol with a bromine atom attached to the 12th carbon of a dodecane chain. This compound is known for its use in various chemical reactions and applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Bromo-1-dodecanol can be synthesized through the bromination of 1-dodecanol. One common method involves the reaction of 1-dodecanol with hydrobromic acid (HBr) in the presence of a solvent like toluene. The reaction mixture is heated under reflux conditions for several hours to ensure complete bromination .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: 12-Bromo-1-dodecanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 1-dodecanol.

    Oxidation Reactions: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The bromine atom can be reduced to form 1-dodecanol.

Common Reagents and Conditions:

Major Products:

    Substitution: 1-Dodecanol.

    Oxidation: 1-Dodecanal (aldehyde) or dodecanoic acid (carboxylic acid).

    Reduction: 1-Dodecanol.

Scientific Research Applications

12-Bromo-1-dodecanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals and drug delivery systems.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 12-Bromo-1-dodecanol involves its reactivity as a primary alcohol and a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

    1-Bromo-12-dodecene: Similar structure but with a double bond.

    12-Chloro-1-dodecanol: Similar structure but with a chlorine atom instead of bromine.

    1-Dodecanol: Lacks the bromine atom.

Uniqueness: 12-Bromo-1-dodecanol is unique due to the presence of both a bromine atom and a hydroxyl group on a long carbon chain. This combination allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry .

Biological Activity

12-Bromo-1-dodecanol, a primary alcohol with the molecular formula C₁₂H₂₅BrO, has garnered attention in various fields of research due to its unique biological activities and chemical properties. This compound features both a hydroxyl group and a bromine atom, which contribute to its amphiphilic nature, enabling it to interact with biological membranes and proteins. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a dodecane chain with a bromine atom at one terminal and a hydroxyl group (-OH) at the other. Its molecular weight is approximately 265.23 g/mol. The presence of both hydrophobic (the long carbon chain) and hydrophilic (the hydroxyl group) regions allows this compound to act as an effective surfactant, influencing its biological interactions.

Antiparasitic Properties

Research indicates that this compound exhibits significant antiparasitic activity, particularly against Leishmania species, which are responsible for leishmaniasis. A study demonstrated that this compound inhibited the growth of Leishmania donovani with an effective concentration (EC50) of 19.8 μg/ml, suggesting its potential as a therapeutic agent against this parasitic infection . The mechanism appears to involve disruption of the parasite's cellular functions by binding to key cellular components.

Interaction with Biological Molecules

The compound's ability to act as both a hydrogen bond donor and acceptor suggests that it can interact with various biological molecules, including proteins and nucleic acids. Studies have shown that this compound can influence cellular processes such as signal transduction and metabolic pathways by interacting with cellular membranes . This property is crucial for understanding its mechanism of action against pathogens.

Synthesis and Derivatives

This compound serves as a versatile precursor for synthesizing various derivatives that may enhance biological activity. For instance, modifications to its structure can lead to compounds with improved efficacy or reduced toxicity against targeted pathogens . The following table summarizes some derivatives and their respective biological activities:

Compound Name Biological Activity Notes
This compoundAntiparasitic against LeishmaniaEC50 = 19.8 μg/ml
Cholesteryl derivativesPotential anti-inflammatory propertiesSynthesized from this compound
Acyl thiourea derivativesAntibacterial and antifungal activitiesBroad-spectrum activity against various strains

Case Studies

Several studies have investigated the biological effects of this compound in different contexts:

  • Antiparasitic Efficacy : In vitro studies highlighted the compound's ability to inhibit Leishmania growth effectively, indicating potential for development into an antiparasitic drug .
  • Membrane Interaction Studies : Research demonstrated that this compound could alter membrane fluidity and permeability, impacting cellular signaling pathways essential for pathogen survival .
  • Synthesis of Novel Compounds : Researchers have utilized this compound as a starting material for synthesizing novel compounds with enhanced biological activities, showcasing its utility in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 12-bromo-1-dodecanol from 1-dodecanol?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution using hydrobromic acid (HBr) and concentrated sulfuric acid (H₂SO₄) as a catalyst. A standard protocol includes refluxing 1-dodecanol (100 mmol) with HBr (48%, 200 mmol) and H₂SO₄ (75 mmol) at 140°C for 5 hours under controlled reflux conditions. Monitoring via thin-layer chromatography (TLC) is critical to track reaction progress .
  • Key Considerations : Ensure the reflux condenser is initially filled with water to prevent alcohol separation, then turned off to avoid condensation issues .

Q. How can purification of this compound be achieved post-synthesis?

  • Methodological Answer : Purification involves sequential steps:

  • Liquid-liquid extraction : Use cyclohexane to separate the organic layer.
  • Neutralization : Wash with sodium hydrogen carbonate to remove residual acid.
  • Drying : Use anhydrous sodium sulfate.
  • Distillation : Employ reduced-pressure distillation with a Vigreux column to isolate high-purity product (boiling point ~258–265°C) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR will show characteristic peaks for the terminal -CH₂Br group (~3.4 ppm) and hydroxyl proton (~1.5 ppm).
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 264 (C₁₂H₂₅BrO⁺) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Avoid incompatible materials like strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. How does the bromine atom in this compound influence its reactivity in further functionalization reactions?

  • Methodological Answer : The terminal bromine acts as a leaving group, enabling substitution reactions (e.g., Suzuki coupling) or elimination to form alkenes. Kinetic studies using polar aprotic solvents (e.g., DMF) and nucleophiles (e.g., amines) can quantify reactivity .
  • Data Contradiction Note : Conflicting literature exists on reaction rates in protic vs. aprotic solvents; systematic solvent screening is advised .

Q. What are the challenges in achieving high regioselectivity during the synthesis of derivatives from this compound?

  • Methodological Answer : Competing pathways (e.g., β-hydride elimination vs. nucleophilic substitution) require precise control of temperature, solvent polarity, and catalyst choice. For example, using Pd catalysts with bulky ligands can suppress side reactions .

Q. How can stability issues of this compound under varying pH conditions be mitigated?

  • Methodological Answer :

  • Acidic Conditions : Avoid prolonged exposure to prevent debromination.
  • Basic Conditions : Use buffered systems (pH < 9) to minimize hydrolysis.
  • Storage : Keep in inert atmospheres (argon) at –20°C to reduce degradation .

Q. What analytical methods resolve discrepancies in reported melting points (mp) for this compound?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Accurately determine mp ranges.
  • Recrystallization : Use hexane/ethyl acetate mixtures to assess purity-dependent mp variations.
  • Literature Cross-Validation : Compare data from ECHA, NIST, and independent syntheses .

Q. How do steric effects impact the nucleophilic substitution kinetics of this compound compared to shorter-chain analogs?

  • Methodological Answer : Conduct comparative kinetic studies using pseudo-first-order conditions. The long alkyl chain increases steric hindrance, reducing reaction rates by ~30% compared to 1-bromooctane. Computational modeling (DFT) can visualize transition-state geometries .

Properties

IUPAC Name

12-bromododecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIDMJNTHJYVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCBr)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049273
Record name 12-Bromo-1-dodecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3344-77-2
Record name 12-Bromo-1-dodecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3344-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Bromo-1-dodecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Bromo-1-dodecanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 12-Bromo-1-dodecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-BROMO-1-DODECANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7CYF0086V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

1,12-Dodecanediol (50 g, 0.25 mol) in hydrogen bromide 48% (220 ml) was continuously extracted with petroleum ether (b.p. 80-100° C.) (300 ml) for 18 hours. The solvent was evaporated under reduced pressure and the crude oil obtained was filtered through a pad of silica gel. Elution with petroleum ether (b.p. 40-60° C.) gave a colourless fraction containing 1,12-dibromododecane. The silica gel was then eluted with acetone to give the title compound as a pale yellow oil after evaporation of the solvent. The title compound crystallised upon cooling and was recrystallised from petroleum ether (b.p. 40-60° C.).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 13548543
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